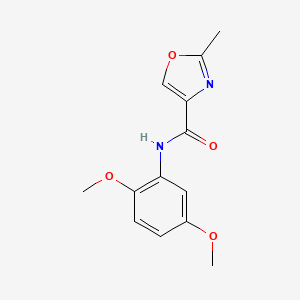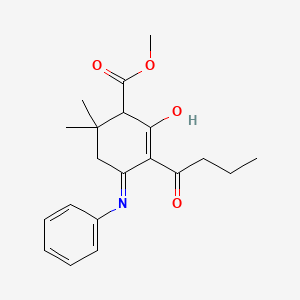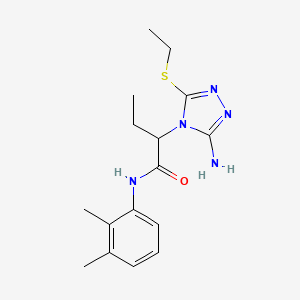
N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the oxazole ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide can undergo oxidation reactions, where the dimethoxyphenyl group may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where the oxazole ring or the carboxamide group may be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethoxyphenyl group or the oxazole ring may be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Quinones, oxidized phenols.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and analogs, which can be used to study structure-activity relationships and develop new compounds with desired properties.
Biology: In biological research, this compound is used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It can be used as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may allow for the development of compounds with specific pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable compound in chemical manufacturing processes.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity, block receptor binding, or alter protein conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.
N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness: N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of both the dimethoxyphenyl group and the oxazole ring, which confer specific chemical and biological properties. The carboxamide group further enhances its versatility, allowing for various chemical modifications and interactions with biological targets.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-14-11(7-19-8)13(16)15-10-6-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRIMKIXHMRJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B6066163.png)
![2-[(E)-2-(2-HYDROXY-3-METHOXYPHENYL)-1-ETHENYL]-3-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE](/img/structure/B6066169.png)

![METHYL 2-[4-(2-{4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDO)PHENOXY]ACETATE](/img/structure/B6066187.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-(methoxymethyl)piperidine](/img/structure/B6066193.png)
![4-{[1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methyl}morpholine](/img/structure/B6066200.png)
![3-(4-bromophenyl)-2-[2-(1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6066201.png)

![N-cyclohexyl-N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6066232.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6066244.png)
![3-[(3-fluorophenyl)sulfamoyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6066252.png)
![methyl (2-bromo-6-ethoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B6066255.png)
![6-ETHYL 8-METHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B6066256.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-propionyl-3-piperidinecarboxamide](/img/structure/B6066269.png)
